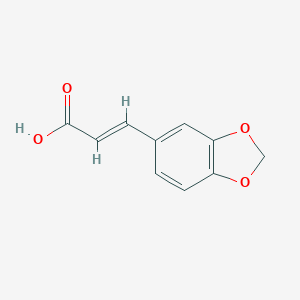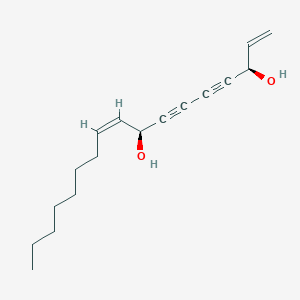
N,3-dimethylpyridin-2-amine
Übersicht
Beschreibung
The compound "N,3-dimethylpyridin-2-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The dimethylpyridin-2-amine structure indicates the presence of two methyl groups attached to the nitrogen atom and the third carbon of the pyridine ring, respectively.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of gamma-diketones with amines to form pyrroles, as seen in the case of 3,4-dimethyl-2,5-hexanedione reacting with model amines . Another approach includes the stereoselective alkylation process used in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a key intermediate in the preparation of premafloxacin . Additionally, the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines represents an atom-economic and environmentally friendly method .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of N-amino-3,5-dimethylpyridinium chloride was determined by X-ray diffraction, revealing a triclinic space group . Similarly, the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine was elucidated, showing a monoclinic symmetry with specific puckering parameters .
Chemical Reactions Analysis
The reactivity of dimethylpyridine derivatives can be inferred from the reactions of chloramine with methylpyridines, leading to the formation of amination products such as N-amino-3,5-dimethylpyridinium chloride . The regioselective lithiation of N,N-diisopropylpyridylcarboxylic amides is another example of the chemical reactivity of related compounds, which is a useful method for the synthesis of disubstituted pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylpyridine derivatives can be characterized by spectroscopic methods. The FTIR and Raman spectra of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine were recorded and analyzed using DFT calculations, providing insights into the vibrational frequencies and electronic structure . The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments were also reported, highlighting the influence of crystal packing and hydrogen bonding on the molecular conformation .
Relevant Case Studies
Case studies involving the neurotoxicity of gamma-diketones and their derivatives, such as the study on the effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione, provide insights into the biological implications of these compounds. The rapid cyclization and protein crosslinking associated with dimethyl substitution were linked to the pathogenesis of neurofilament accumulation in neuropathies .
Wissenschaftliche Forschungsanwendungen
Field
Summary of the Application
DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This method is environmentally friendly, requiring only minimum catalyst loading .
Methods of Application
The synthesis of indoles was carried out via Fischer indole synthesis, and 1H-tetrazoles were synthesized via click chemistry . In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .
Results or Outcomes
The use of DMAP-based ionic liquids as catalysts resulted in the facile synthesis of indoles and 1H-tetrazoles . Thermal studies of DMAP-ILs have also been carried out to elicit their stability for temperature-dependent reactions .
Application in Synthesis of N,N-Dimethylaminopyridines
Field
Summary of the Application
A novel one-pot procedure has been proposed for the synthesis of 2- and 4-(dimethylamino)pyridines from commercially available aminopyridines .
Methods of Application
Diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid gives the corresponding pyridinyl trifluoromethanesulfonates . These can be converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group . The reaction is accelerated under microwave irradiation .
Results or Outcomes
The procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) widely used as a base catalyst in organic synthesis .
Application in Esterification
Field
Summary of the Application
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .
Methods of Application
In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Results or Outcomes
The procedure provides high yields of the target products .
Application in Baylis-Hillman Reaction
Field
Summary of the Application
DMAP is used as a catalyst in the Baylis-Hillman reaction .
Methods of Application
The Baylis-Hillman reaction is an organic reaction of an α,β-unsaturated carbonyl compound (an α,β-unsaturated ester or α,β-unsaturated ketone) with an aldehyde in the presence of a tertiary amine (such as DMAP) to give an allylic alcohol .
Results or Outcomes
The reaction provides a method for forming carbon-carbon bonds .
Application in Hydrosilylations
Field
Summary of the Application
DMAP is a useful nucleophilic catalyst for a variety of reactions such as hydrosilylations .
Methods of Application
In hydrosilylation, a silicon-hydrogen bond is added across a multiple bond such as a carbon-carbon double bond or a carbon-oxygen double bond . DMAP can act as a catalyst in this reaction .
Results or Outcomes
The procedure provides high yields of the target products .
Application in Staudinger Synthesis of β-lactams
Field
Summary of the Application
DMAP is used as a catalyst in the Staudinger synthesis of β-lactams .
Methods of Application
The Staudinger synthesis is a chemical reaction of azides with imines that forms β-lactams . DMAP can act as a catalyst in this reaction .
Results or Outcomes
The reaction provides a method for forming carbon-nitrogen bonds .
Safety And Hazards
Zukünftige Richtungen
The future directions for N,3-dimethylpyridin-2-amine could involve further exploration of its synthesis and applications. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new avenues for the use of this compound in various industries.
Eigenschaften
IUPAC Name |
N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYAMRVRNNGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






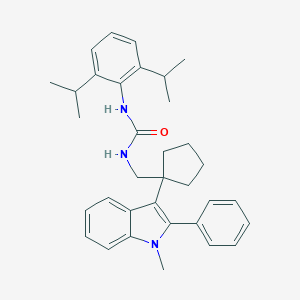

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)

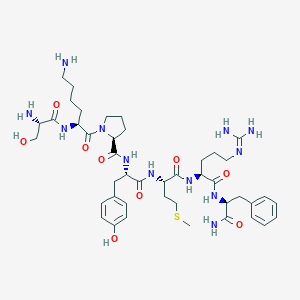

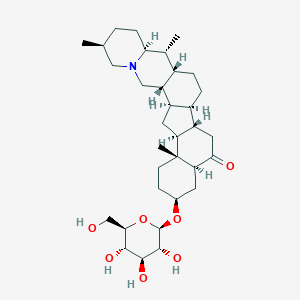

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
